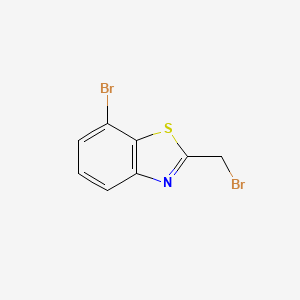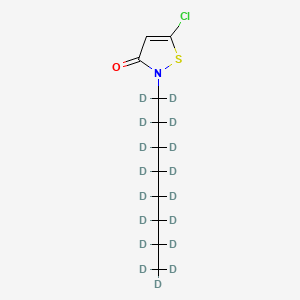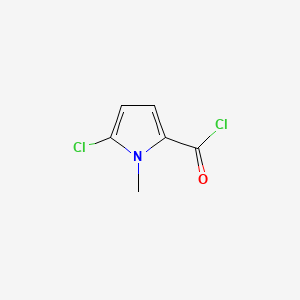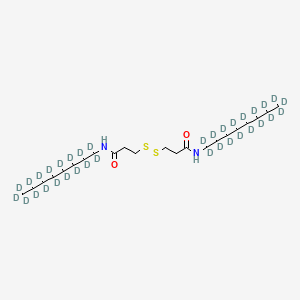
2-溴-5-吡啶甲基-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-5-picoline-d3: is a deuterated derivative of 2-Bromo-5-picoline, a compound belonging to the class of bromopyridines. It is characterized by the presence of three deuterium atoms, which replace the hydrogen atoms in the methyl group attached to the pyridine ring. This compound is often used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine.
科学研究应用
2-Bromo-5-picoline-d3 has a wide range of applications in scientific research, including:
Chemistry: It is used as a labeled compound in various chemical reactions to study reaction mechanisms and pathways. Its isotopic labeling allows for detailed analysis using techniques such as nuclear magnetic resonance (NMR) spectroscopy.
Biology: The compound is used in biological studies to trace metabolic pathways and understand the behavior of deuterated compounds in biological systems.
Medicine: It is used in the development of pharmaceuticals, particularly in the study of drug metabolism and pharmacokinetics. The deuterium labeling helps in tracking the distribution and breakdown of drugs in the body.
Industry: 2-Bromo-5-picoline-d3 is used in the production of labeled intermediates for the synthesis of various industrial chemicals and materials.
作用机制
Target of Action
The primary target of 2-Bromo-5-picoline-d3 is the p38α mitogen-activated protein (MAP) kinase . This kinase is a serine/threonine kinase that links extracellular signals to the intracellular machinery, modulating a plethora of cellular processes .
Mode of Action
2-Bromo-5-picoline-d3 interacts with its target, the p38α MAP kinase, in a competitive manner with adenosine triphosphate (ATP) . The hydroxyl-containing moieties at the imidazole C2-position may interact with the ribose and the phosphate binding site of the enzyme .
Biochemical Pathways
The p38α MAP kinase pathway plays a crucial role in the release of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β . Inhibition of this pathway by 2-Bromo-5-picoline-d3 can potentially modulate these cytokine-driven diseases .
Pharmacokinetics
It is known that the compound is soluble in organic solvents such as ethanol, methanol, and dichloromethane , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The inhibition of p38α MAP kinase by 2-Bromo-5-picoline-d3 can potentially lead to the modulation of various cellular processes, including the release of pro-inflammatory cytokines . This could have therapeutic implications for cytokine-driven diseases like rheumatoid arthritis or psoriasis .
Action Environment
The action of 2-Bromo-5-picoline-d3 can be influenced by various environmental factors. For instance, its stability and efficacy can be affected by the solvent in which it is dissolved . Furthermore, it should be handled with care due to its flammable and irritant properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-picoline-d3 typically involves the bromination of 5-picoline-d3. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2-position of the pyridine ring. The process involves the use of bromine or a bromine-containing reagent in the presence of a suitable solvent and catalyst. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods: In an industrial setting, the production of 2-Bromo-5-picoline-d3 follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The product is then purified using techniques such as distillation or crystallization to remove any impurities and obtain a high-purity compound suitable for various applications.
化学反应分析
Types of Reactions: 2-Bromo-5-picoline-d3 undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in 2-Bromo-5-picoline-d3 can be replaced by other nucleophiles through substitution reactions. Common reagents used in these reactions include organometallic compounds, amines, and thiols.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction Reactions: Reduction of 2-Bromo-5-picoline-d3 can lead to the formation of deuterated pyridine derivatives. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products Formed:
Substitution Reactions: Products include deuterated pyridine derivatives with different functional groups replacing the bromine atom.
Oxidation Reactions: Products include oxidized derivatives such as deuterated pyridine N-oxides.
Reduction Reactions: Products include reduced deuterated pyridine derivatives.
相似化合物的比较
2-Bromo-5-picoline: The non-deuterated version of 2-Bromo-5-picoline-d3, used in similar applications but without the benefits of isotopic labeling.
2-Chloro-5-picoline: A chlorinated derivative of 5-picoline, used in various chemical reactions and studies.
2-Fluoro-5-picoline: A fluorinated derivative of 5-picoline, used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness: 2-Bromo-5-picoline-d3 is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium atoms allows for detailed studies using techniques such as NMR spectroscopy and mass spectrometry. Additionally, the isotopic labeling can influence the compound’s behavior in chemical and biological systems, making it a valuable tool in various research applications.
属性
IUPAC Name |
2-bromo-5-(trideuteriomethyl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN/c1-5-2-3-6(7)8-4-5/h2-4H,1H3/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWNJQQNBJQUKME-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CN=C(C=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
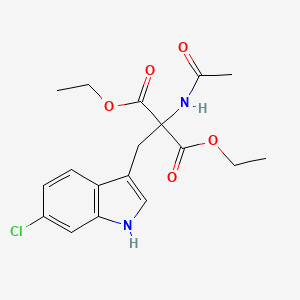
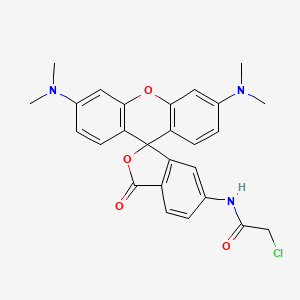
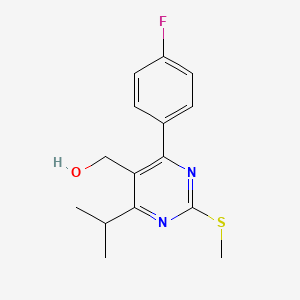

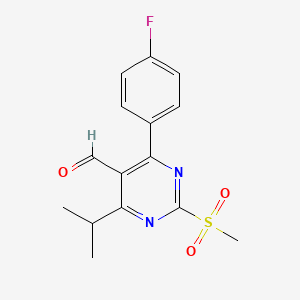
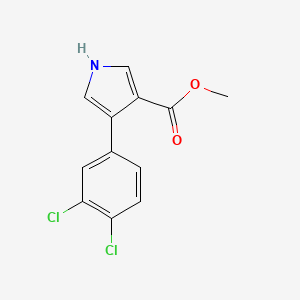
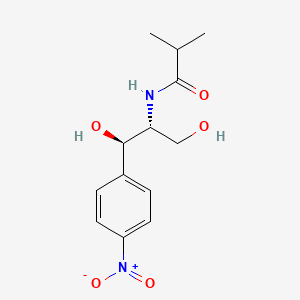
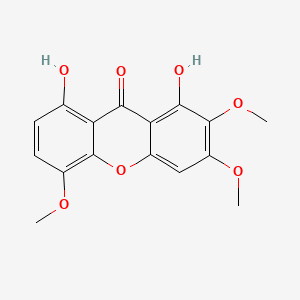
![(17Z)-17-ethylidene-14-(1-hydroxyethyl)-27-(2-hydroxypropan-2-yl)-20,33-dimethyl-24,30,37,40-tetramethylidene-12,15,22,25,28,35,38-heptaoxo-19,32,42-trioxa-9-thia-3,13,16,23,26,29,36,39,44,45,46,47-dodecazahexacyclo[39.2.1.18,11.118,21.131,34.02,7]heptatetraconta-1(43),2(7),3,5,8(47),10,18(46),20,31(45),33,41(44)-undecaene-4-carboxamide](/img/structure/B563221.png)
